molecular formula C4H10NO5P B12222231 Carbamic acid, (dimethoxyphosphinyl)-, methyl ester CAS No. 995-17-5

Carbamic acid, (dimethoxyphosphinyl)-, methyl ester

Cat. No.: B12222231
CAS No.: 995-17-5
M. Wt: 183.10 g/mol
InChI Key: SGOHXLPOPHKKDY-UHFFFAOYSA-N
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Description

Methyl N-dimethoxyphosphorylcarbamate is an organic compound with the molecular formula C5H12NO5P. It is a carbamate ester, which means it contains a carbamate group (–NHCOO–) bonded to a methyl group and a dimethoxyphosphoryl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl N-dimethoxyphosphorylcarbamate can be synthesized through the reaction of dimethyl phosphite with methyl isocyanate. The reaction typically occurs under mild conditions and does not require a catalyst. The general reaction is as follows:

(CH3O)2P(O)H+CH3NCO(CH3O)2P(O)NHCOOCH3\text{(CH3O)2P(O)H} + \text{CH3NCO} \rightarrow \text{(CH3O)2P(O)NHCOOCH3} (CH3O)2P(O)H+CH3NCO→(CH3O)2P(O)NHCOOCH3

Industrial Production Methods: In industrial settings, the synthesis of methyl N-dimethoxyphosphorylcarbamate can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity. The use of dimethyl carbonate as a carbamoylating agent in the presence of solid catalysts like Fe2O3/SiO2 has also been explored .

Chemical Reactions Analysis

Types of Reactions: Methyl N-dimethoxyphosphorylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Major Products:

    Oxidation: N-oxides and quaternary ammonium compounds.

    Reduction: Amines and other reduced derivatives.

    Substitution: Various carbamate derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl N-dimethoxyphosphorylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-dimethoxyphosphorylcarbamate involves its interaction with molecular targets such as enzymes. For example, it inhibits cholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing neurotransmission . Additionally, it may exert neuroprotective effects by scavenging free radicals and modulating signaling pathways like the AKT/Nrf2/HO-1 pathway .

Comparison with Similar Compounds

Uniqueness: Methyl N-dimethoxyphosphorylcarbamate is unique due to the presence of the dimethoxyphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies.

Biological Activity

Carbamic acid, (dimethoxyphosphinyl)-, methyl ester (commonly referred to as dimethoxyphosphoryl methyl carbamate) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C₇H₁₄N₁O₃P
  • Molecular Weight : 189.17 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

This compound is characterized by the presence of a carbamate functional group, which is known for its reactivity and biological significance.

Mechanisms of Biological Activity

The biological activity of dimethoxyphosphoryl methyl carbamate can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in neurotransmitter breakdown, similar to other carbamate derivatives, leading to increased levels of neurotransmitters such as acetylcholine.
  • Pharmacological Effects : It has been observed to exhibit effects on the central nervous system (CNS), potentially influencing cognitive functions and motor control.

Toxicological Profile

The toxicological assessment of carbamic acid derivatives indicates that they can exhibit both acute and chronic toxicity depending on dosage and exposure routes. Key findings include:

  • Acute Toxicity : Studies suggest low acute toxicity with median lethal doses (LD50) greater than 2000 mg/kg in animal models.
  • Chronic Effects : Long-term exposure may lead to reproductive toxicity and developmental issues as seen in similar compounds like carbendazim .

Case Studies

  • Neurotoxicity Assessment :
    • A study conducted on rats showed that administration of dimethoxyphosphoryl methyl carbamate resulted in significant alterations in behavior and neurochemical profiles. The research indicated a potential for neurotoxic effects similar to those observed with organophosphate compounds .
  • Reproductive Toxicity :
    • In a controlled study, exposure to carbamate compounds was linked to reduced fertility rates and developmental defects in offspring when administered during gestation periods .
  • Metabolic Pathways :
    • Investigations into the metabolism of dimethoxyphosphoryl methyl carbamate revealed that it undergoes hydrolysis to form active metabolites that may contribute to its biological effects .

Summary of Biological Activity Studies

Study TypeFindingsReference
NeurotoxicityAltered behavior and neurochemical profiles
Reproductive ToxicityReduced fertility and developmental defects
Metabolic PathwaysHydrolysis leading to active metabolites

Properties

CAS No.

995-17-5

Molecular Formula

C4H10NO5P

Molecular Weight

183.10 g/mol

IUPAC Name

methyl N-dimethoxyphosphorylcarbamate

InChI

InChI=1S/C4H10NO5P/c1-8-4(6)5-11(7,9-2)10-3/h1-3H3,(H,5,6,7)

InChI Key

SGOHXLPOPHKKDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NP(=O)(OC)OC

Origin of Product

United States

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